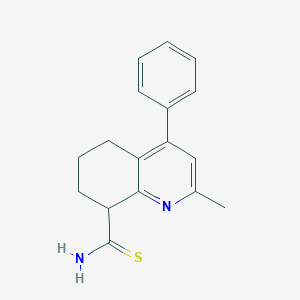

2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

The synthesis of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be achieved through several synthetic routes. One common method involves the condensation of aniline and acetophenone, followed by cyclization using a zeolite catalyst . Another approach includes the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studies have shown its potential as an antibacterial and antifungal agent.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with nucleic acids and proteins .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 5,6,7,8-tetrahydroquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride . Compared to these, 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has unique substituents that enhance its biological activity and stability. This makes it a valuable compound for further research and development.

Biological Activity

2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS Number: 10205-57-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2S

- Molecular Weight : 218.32 g/mol

The compound features a tetrahydroquinoline core with a phenyl group and a carbothioamide functional group, which may contribute to its biological activities.

2. Antioxidant Activity

Tetrahydroquinoline derivatives are known for their antioxidant properties. The presence of the phenyl group may enhance electron donation capabilities, thereby neutralizing free radicals. This property is crucial in mitigating oxidative stress-related diseases.

3. Cytotoxic Effects

In vitro studies have shown that certain tetrahydroquinoline derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds with similar structures have been observed to inhibit cell proliferation and induce apoptosis in glioma cells through various mechanisms including the inhibition of the AKT/mTOR pathway . While specific data on this compound is scarce, its analogs indicate a potential for similar effects.

The biological activities of tetrahydroquinoline derivatives are often attributed to their ability to modulate various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : By downregulating cytokine production such as TNF-alpha and IL-6.

- Antioxidant Mechanisms : Through scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, and how is purity ensured?

- Methodology : A multi-step approach is recommended:

- Step 1 : Cyclohexanone derivatives (e.g., 4-phenylcyclohexanone) can be condensed with malononitrile analogs via a modified Hantzsch reaction in the presence of ammonium acetate to form the tetrahydroquinoline core .

- Step 2 : Introduce the carbothioamide group via nucleophilic substitution or thioacetylation. For example, reacting an intermediate amine with thiophosgene or potassium thiocyanate under controlled pH (e.g., acidic conditions at 0–5°C) .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) and melting point analysis. Full characterization requires 1H/13C NMR, IR (to confirm C=S stretch at ~1250 cm−1), and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : 1H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene signals (δ 1.5–2.8 ppm). 13C NMR confirms the carbothioamide carbon (δ ~200 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water mixture). Compare unit cell parameters (e.g., triclinic system, space group P1) with related tetrahydroquinoline derivatives .

- Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]+ and fragment patterns (e.g., loss of SC(NH2) group) .

Q. How is the biological activity of this compound evaluated in preliminary assays?

- Approach :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control antibiotics .

- Anti-inflammatory Screening : Assess COX-2 inhibition via ELISA (using recombinant enzyme and prostaglandin E2 quantification) .

- Cytotoxicity : MTT assay on HEK-293 cells to determine IC50, ensuring selectivity over healthy cells .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbothioamide group in nucleophilic substitutions?

- Analysis :

- The C=S bond’s electrophilicity allows attack by amines or alcohols. DFT calculations (B3LYP/6-31G*) reveal charge distribution: sulfur carries a partial positive charge (~+0.3 e), making it susceptible to nucleophiles. Compare with carboxamide analogs (less reactive due to resonance stabilization) .

- Kinetic studies (e.g., pseudo-first-order conditions) show rate dependence on solvent polarity (DMF > ethanol) and nucleophile strength (e.g., benzylamine > aniline) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Strategy :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). The carbothioamide group forms hydrogen bonds with Arg120 and Tyr355, while the tetrahydroquinoline core interacts hydrophobically .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, electron-withdrawing groups (e.g., -Cl) enhance activity by increasing membrane permeability .

Q. How do structural modifications (e.g., replacing carbothioamide with carboxamide) affect bioactivity?

- SAR Findings :

- Antimicrobial Activity : Carbothioamide derivatives show 2–4× lower MIC values than carboxamides against S. aureus due to enhanced lipophilicity (logP increased by ~0.5) .

- Toxicity : Carbothioamides exhibit higher cytotoxicity (IC50 = 15 μM vs. 45 μM for carboxamides in HEK-293), necessitating prodrug strategies .

Q. What experimental and computational approaches resolve contradictions in reported biological data?

- Case Study : If Study A reports anti-inflammatory activity (IC50 = 10 μM) but Study B finds no effect:

- Replication : Verify assay conditions (e.g., LPS-induced inflammation vs. direct COX-2 inhibition).

- Impurity Analysis : Check for byproducts (e.g., oxidation to sulfonic acid) via LC-MS .

- MD Simulations : Assess target flexibility; conformational changes in COX-2 may alter binding .

Q. Methodological Tables

Table 1: Key Spectral Data for Characterization

Table 2: Reaction Optimization Parameters

| Condition | Optimal Value | Impact on Yield (%) |

|---|---|---|

| Solvent | Ethanol/water (7:3) | 85% |

| Temperature | 80°C | 78% → 92% |

| Catalyst | 10 mol% AcOH | 70% → 88% |

Properties

CAS No. |

56717-30-7 |

|---|---|

Molecular Formula |

C17H18N2S |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C17H18N2S/c1-11-10-15(12-6-3-2-4-7-12)13-8-5-9-14(17(18)20)16(13)19-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H2,18,20) |

InChI Key |

MDCWNIQJTPGYSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CCCC(C2=N1)C(=S)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.